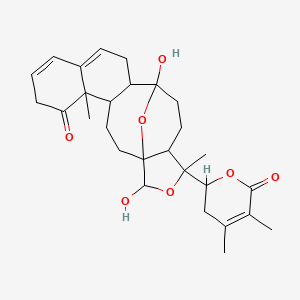

Withaphysalin C

Description

Propriétés

Numéro CAS |

57485-60-6 |

|---|---|

Formule moléculaire |

C28H36O7 |

Poids moléculaire |

484.6 g/mol |

Nom IUPAC |

(1R,4S,5R,14R,18R)-18-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-14,20-dihydroxy-5,18-dimethyl-19,21-dioxapentacyclo[12.6.1.01,17.04,13.05,10]henicosa-8,10-dien-6-one |

InChI |

InChI=1S/C28H36O7/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,35-28)24(31)34-26/h5-6,8,18-20,22,24,31-32H,7,9-14H2,1-4H3/t18-,19?,20?,22+,24?,25-,26+,27+,28+/m0/s1 |

Clé InChI |

KCDDRMMSSUETPV-ZEMJNVFYSA-N |

SMILES canonique |

CC1=C(C(=O)OC(C1)C2(C3CCC4(C5CC=C6C=CCC(=O)C6(C5CCC3(O4)C(O2)O)C)O)C)C |

Origine du produit |

United States |

Foundational & Exploratory

Withaphysalin C: A Technical Guide for Researchers

An In-depth Examination of a Bioactive Withanolide for Drug Development Professionals, Researchers, and Scientists

Introduction

Withaphysalin C is a naturally occurring steroidal lactone belonging to the withanolide class of compounds.[1] Isolated from Physalis minima, a plant with a history of use in traditional medicine, this compound has garnered interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. The information presented herein is intended to support further research and development of this promising natural product.

Chemical Properties

This compound is a C28 steroid with a 13,14-seco-ergostane skeleton. Its chemical formula is C₂₈H₃₆O₇. The structure of this compound is closely related to other withaphysalins, such as Withaphysalin A.

Biological Activities

Current research indicates that this compound possesses both cytotoxic and anti-inflammatory properties. These biological activities suggest its potential as a lead compound for the development of novel therapeutics in oncology and inflammatory diseases.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against human cancer cell lines. Specifically, it has been reported to be active against HCT-116 human colorectal carcinoma cells and NCI-H460 human non-small-cell lung cancer cells.[1]

| Compound | Cell Line | Activity | Reference |

| This compound | HCT-116 (colorectal carcinoma) | Active | (Ma et al., 2007)[1] |

| This compound | NCI-H460 (non-small-cell lung cancer) | Active | (Ma et al., 2007)[1] |

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on the closely related compound, 2,3-dihydro-withaphysalin C, provides significant insights into its probable mechanism of action. 2,3-dihydro-withaphysalin C has been shown to significantly inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2] This activity is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2]

Furthermore, the anti-inflammatory effects are associated with the suppression of the nuclear translocation of NF-κB p65 and the phosphorylation of STAT3, alongside the upregulation of heme oxygenase-1 (HO-1) expression.[2] Given the structural similarity, it is highly probable that this compound exerts its anti-inflammatory effects through a similar modulation of the NF-κB and STAT3 signaling pathways. Several withanolides isolated from Physalis minima have demonstrated inhibitory effects on nitric oxide production with IC₅₀ values in the micromolar range.[3][4]

| Compound(s) | Assay | Cell Line | IC₅₀ (µM) |

| Withanolides (compounds 1-10) | Nitric Oxide Production Inhibition | RAW 264.7 | 23.53–66.28[3][4] |

| Withanolides (compounds 2, 5, 6, 9, 10, 11, and 20) | NF-κB Inhibition | THP1-Dual | 3.01–13.39[5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate HCT-116 or NCI-H460 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a series of concentrations of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to quantify the anti-inflammatory effect of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Seeding: Seed RAW264.7 macrophages in 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant from each well and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms

The following diagrams illustrate the putative signaling pathways modulated by this compound and a general experimental workflow for its characterization.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a bioactive withanolide with demonstrated cytotoxic and potential anti-inflammatory activities. Its ability to target fundamental signaling pathways implicated in cancer and inflammation, such as the NF-κB and STAT3 pathways, makes it a compelling candidate for further preclinical investigation. The data and protocols presented in this guide are intended to facilitate future research aimed at elucidating the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory Withanolides from Physalis minima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory Withanolides from Physalis minima - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Withaphysalin C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin C is a naturally occurring steroidal lactone belonging to the withanolide class, a group of C28-ergostane type steroids. First isolated from Physalis minima, this compound is of significant interest to the scientific community due to the established anti-inflammatory and immunomodulatory activities of related withaphysalins. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, with a focus on its potential therapeutic applications. Detailed experimental protocols for isolation and characterization, alongside an exploration of its likely mechanism of action via the NF-κB signaling pathway, are presented to support further research and development.

Chemical Structure and Properties

This compound is a complex polycyclic natural product. Its core structure is a 13,14-seco-steroid, a modification of the typical withanolide skeleton.

Chemical Structure:

-

IUPAC Name: (1R,4S,5R,14R,18R)-18-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-14,20-dihydroxy-5,18-dimethyl-19,21-dioxapentacyclo[12.6.1.01,17.04,13.05,10]henicosa-8,10-dien-6-one[1]

-

Molecular Formula: C28H36O7[1]

-

CAS Number: 57485-60-6[1]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 484.6 g/mol | PubChem[1] |

| XLogP3-AA | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectral Data:

Detailed spectral data for this compound, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, were first reported in the primary literature in 1976. While the full text of this original publication is not widely available, the structural elucidation of numerous related withaphysalins from Physalis minima has been extensively documented using modern spectroscopic techniques[2][3]. The characterization would have relied on the analysis of chemical shifts, coupling constants, and correlation spectra to assign the complex proton and carbon framework, with MS confirming the molecular weight and fragmentation pattern, and IR indicating the presence of key functional groups such as hydroxyls, ketones, and lactones.

Experimental Protocols

The isolation and characterization of this compound follow established methodologies for the separation of withanolides from plant material. The following protocols are representative of the techniques described in the literature for the isolation of withaphysalins from Physalis minima[2][3].

Isolation of this compound from Physalis minima

This process involves the extraction of dried plant material followed by a multi-step chromatographic purification.

Workflow for Isolation:

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered whole plants of Physalis minima are macerated with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, typically enriched in withanolides, is collected.

-

Silica Gel Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components into fractions.

-

Preparative HPLC: Fractions containing compounds with similar polarity to this compound are further purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

Structural Elucidation

The definitive structure of the isolated compound is determined through a combination of spectroscopic methods.

Methodology:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C28H36O7.

-

NMR Spectroscopy:

-

1H NMR: Provides information on the chemical environment of protons, their multiplicity, and coupling constants, which helps to define the connectivity of the carbon skeleton.

-

13C NMR: Identifies the number of unique carbon atoms and their chemical environments (e.g., carbonyls, olefins, aliphatic carbons).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, allowing for the assembly of the complete molecular structure.

-

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Biological Activity and Signaling Pathways

Anti-inflammatory Activity

Withaphysalins, as a class, are known to possess significant anti-inflammatory properties. Studies on various withaphysalins from Physalis minima have demonstrated their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 in cellular models of inflammation[2][3].

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Based on studies of closely related withanolides, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

This proposed mechanism suggests that this compound may inhibit the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. This, in turn, would suppress the expression of inflammatory genes, providing a basis for its therapeutic potential in inflammatory diseases.

Conclusion and Future Directions

This compound represents a promising natural product with significant potential for development as an anti-inflammatory agent. Its complex chemical structure and potent biological activity, inferred from related compounds, make it a compelling target for further investigation. Future research should focus on:

-

Total Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of novel analogues with improved therapeutic properties.

-

Quantitative Biological Evaluation: A thorough investigation of the anti-inflammatory activity of pure this compound is required to determine its potency (e.g., IC50 values) in various cellular and in vivo models of inflammation.

-

Mechanism of Action Studies: Detailed molecular studies are needed to confirm the inhibitory effect of this compound on the NF-κB pathway and to identify its specific molecular targets.

-

Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is essential for its development as a therapeutic candidate.

This technical guide provides a foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.

References

Withaphysalin C: A Technical Guide to its Natural Sources, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin C is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. Specifically, it is classified as a 13,14-seco-steroid, characterized by the cleavage of the bond between carbons 13 and 14 of the steroid backbone. This structural feature is of significant interest in medicinal chemistry due to its potential to confer unique biological activities. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed methodologies for its isolation and purification, and an exploration of its relevant biological pathways.

Natural Source of this compound

The primary and most well-documented natural source of this compound is the plant species Physalis minima.[1][2] This plant, a member of the Solanaceae family, is a widespread annual herb. While other species of the Physalis genus are known to produce a variety of withanolides, Physalis minima has been specifically identified as a source of this compound and its derivatives.[3]

Quantitative Data on this compound and Related Compounds

Precise quantitative yield data for this compound from Physalis minima is not extensively reported in the available literature. However, studies on the isolation of related withaphysalins from Physalis species provide some context for the potential abundance of these compounds. The yields of withanolides can vary based on factors such as the geographical location of the plant, time of harvest, and the specific plant part used for extraction.

| Compound | Plant Source | Plant Part | Extraction Method | Yield | Reference |

| Withaphysalin A | Physalis minima | Whole Plant | Ethanolic extraction followed by chromatographic separation | Major withanolide-type compound | [4] |

| 2,3-dihydro-withaphysalin C | Physalis minima | Whole Plant | Ethanolic extraction followed by chromatographic separation | Major withanolide-type compound | [4] |

| 14,18-di-O-acetylthis compound | Physalis minima | - | Chromatographic methods | - | [3] |

| Minisecolides A-D (13,14-seco-withanolides) | Physalis minima | Whole Plants | - | - | [5] |

Experimental Protocols: Isolation and Purification

The isolation of this compound and other withanolides from Physalis minima typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol based on methodologies reported for the isolation of withanolides from Physalis species.[6][7]

Plant Material and Extraction

-

Plant Material: The whole plant of Physalis minima is typically used. The plant material is air-dried and then ground into a coarse powder.

-

Extraction: The powdered plant material (e.g., 20 kg) is extracted with a solvent such as 85% ethanol by refluxing at 80°C. This process is repeated multiple times to ensure exhaustive extraction. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.[6]

Solvent Partitioning

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence would be:

-

n-hexane

-

Chloroform or Dichloromethane

-

Ethyl acetate

-

n-butanol

This partitioning helps to separate compounds based on their polarity, with withanolides typically concentrating in the chloroform and ethyl acetate fractions.

Chromatographic Purification

The fractions enriched with withanolides are then subjected to various chromatographic techniques for further purification.

-

Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or dichloromethane and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC on a C18 column with a mobile phase such as a gradient of methanol and water.[7]

Structure Elucidation

The structure of the isolated pure compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure.

Biological Signaling Pathways

Direct experimental evidence for the specific signaling pathways modulated by this compound is limited in the current literature. However, studies on a closely related derivative, 2,3-dihydro-withaphysalin C , also isolated from Physalis minima, provide strong indications of its potential biological activities and mechanisms of action. This derivative has been shown to possess anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways.[4]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In an inflammatory state, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB p65/p50 dimer. This dimer then translocates to the nucleus to induce the transcription of pro-inflammatory genes. Withanolides have been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[8]

Caption: Inferred inhibitory effect of this compound on the NF-κB signaling pathway.

STAT3 Signaling Pathway

The STAT3 pathway is involved in cell proliferation, differentiation, and survival, and its aberrant activation is linked to various inflammatory diseases and cancers. Upon activation by cytokines or growth factors, JAKs (Janus kinases) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent transcription of target genes. Some withanolides have been found to inhibit the phosphorylation of STAT3, thereby blocking its downstream effects.[4]

Caption: Inferred inhibitory effect of this compound on the STAT3 signaling pathway.

Biosynthesis of this compound

The biosynthesis of withanolides, including withaphysalins, originates from the sterol biosynthesis pathway in plants. The proposed pathway begins with the cyclization of 2,3-oxidosqualene to form cycloartenol. Through a series of enzymatic modifications, including demethylations, hydroxylations, and oxidations, cycloartenol is converted to cholesterol, which serves as a key precursor for various steroids.

The formation of the characteristic withanolide skeleton is believed to involve further oxidations and rearrangements of a cholesterol-derived intermediate. The 13,14-seco structure of this compound is thought to arise from the oxidative cleavage of the C13-C14 bond of a withanolide precursor. While the precise enzymatic steps for the biosynthesis of withaphysalins are not yet fully elucidated, it is hypothesized that withanolides serve as crucial intermediates.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound, a 13,14-seco-steroid from Physalis minima, represents a promising natural product for further investigation. While quantitative yield data remains to be fully established, robust protocols for its isolation are available. The inferred inhibitory effects on the NF-κB and STAT3 signaling pathways, based on the activity of a close derivative, highlight its potential as an anti-inflammatory and immunomodulatory agent. Further research is warranted to fully elucidate its pharmacological profile and biosynthetic pathway, which will be crucial for its potential development as a therapeutic agent.

References

- 1. This compound, a naturally occurring 13,14-seco-steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13,14-seco-Withanolides from Physalis minima with Potential Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory Withanolides from Physalis minima - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of a bactericidal withanolide from Physalis virginiana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

Withaphysalin C from Physalis minima: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalis minima, commonly known as the pygmy groundcherry or sunberry, is a pantropical herb belonging to the Solanaceae family. Traditional medicine has utilized this plant for a variety of ailments, including inflammatory conditions, spleen disorders, and as a diuretic. Modern phytochemical investigations have revealed that Physalis minima is a rich source of withanolides, a group of naturally occurring C28-steroidal lactone derivatives built on an ergostane skeleton.

Among the diverse withanolides isolated from P. minima, Withaphysalin C has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of Physalis minima as a source of this compound, detailing its extraction, purification, biological activities, and mechanisms of action for researchers and drug development professionals.

Quantitative Data on this compound and Related Withanolides from Physalis minima

The following tables summarize the available quantitative data regarding the biological activities of withanolides isolated from Physalis minima. It is important to note that specific yield data for this compound is not consistently reported in the literature; however, various withaphysalins have been successfully isolated.

Table 1: Anti-inflammatory Activity of Withanolides from Physalis minima

| Compound/Extract | Assay | Cell Line | IC50 (µM) | Reference |

| Withaphysalins (unspecified) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | 23.53–66.28 | [1] |

| Withaphysalins (compounds 2, 5, 6, 9, 10, 11, and 20) | NF-κB Activity Inhibition | THP1-Dual cells | 3.01–13.39 | [2] |

Table 2: Cytotoxic Activity of Withanolides from Physalis minima

| Compound/Extract | Cancer Cell Line | IC50 (µM) | Reference |

| Withaphysalins | A549 (lung adenocarcinoma) | 40.01-82.17 | [3] |

| Withaphysalins | SMMC-7721 (hepatic carcinoma) | 40.01-82.17 | [3] |

| Withaphysalins | MCF-7 (breast cancer) | 40.01-82.17 | [3] |

| Withaphysalin O, M, and N | HL-60 (myeloid leukemia) | 0.7-3.5 | [3] |

| Withaphysalin O, M, and N | K562 (myeloid leukemia) | 0.7-3.5 | [3] |

Experimental Protocols

The following sections provide a detailed methodology for the extraction and purification of this compound from Physalis minima, based on protocols described in the scientific literature.

General Extraction and Fractionation

A general workflow for the isolation of withanolides from Physalis minima is depicted below. This process typically begins with the extraction of the dried plant material followed by solvent-solvent partitioning to separate compounds based on their polarity.

Protocol Details:

-

Plant Material Preparation: The whole plants of Physalis minima are collected, dried, and powdered.

-

Extraction: The powdered plant material is extracted with 95% ethanol under reflux. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and then partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with withanolides, is collected for further purification.

Chromatographic Purification of this compound

The ethyl acetate extract is subjected to a series of chromatographic techniques to isolate this compound. This multi-step process allows for the separation of individual compounds based on their physical and chemical properties.

Protocol Details:

-

Silica Gel Column Chromatography: The concentrated ethyl acetate extract is loaded onto a silica gel column. The column is then eluted with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing withanolides are pooled and further purified on a Sephadex LH-20 column using an isocratic elution, typically with a mixture of dichloromethane and methanol (1:1).

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC on a C18 reversed-phase column. A gradient elution system of acetonitrile and water is commonly employed to yield the pure compound. The structure of the isolated this compound is then confirmed by spectroscopic methods such as NMR and mass spectrometry.[4]

Signaling Pathways Modulated by Withaphysalins

Withanolides from Physalis species have been shown to exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Withaphysalins have been shown to inhibit this pathway.

Mechanism of Action:

Withaphysalins isolated from Physalis minima have been demonstrated to inhibit the activation of the NF-κB pathway.[2] This inhibition is thought to occur through the suppression of the phosphorylation of IκB, which prevents its degradation and consequently blocks the nuclear translocation of NF-κB. By inhibiting this key inflammatory pathway, this compound can reduce the expression of pro-inflammatory cytokines and mediators.

Potential Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor involved in cell proliferation, survival, and inflammation. Aberrant activation of STAT3 is implicated in various cancers. While the direct effect of this compound on STAT3 is still under investigation, some withanolides have been shown to modulate this pathway.

Potential Mechanism of Action:

The potential inhibitory effect of this compound on the STAT3 pathway may involve the suppression of Janus kinase (JAK) activity, which is responsible for the phosphorylation and activation of STAT3. Inhibition of STAT3 phosphorylation would prevent its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes involved in cell survival and proliferation. Further research is needed to fully elucidate the specific interactions of this compound with the components of the STAT3 signaling cascade.

Conclusion

Physalis minima represents a valuable natural source of this compound and other bioactive withanolides. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. Its demonstrated anti-inflammatory and cytotoxic activities, mediated through the inhibition of key signaling pathways such as NF-κB, highlight its promise as a lead compound for the development of novel therapeutics. Further research focusing on optimizing extraction yields, elucidating detailed mechanisms of action, and conducting preclinical and clinical studies is warranted to fully realize the potential of this compound.

References

- 1. Anti-inflammatory Withanolides from Physalis minima - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective cytotoxicity of withaphysalins in myeloid leukemia cell lines versus peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of Withaphysalins from<i> Physalis minima</i> [jcpu.cpu.edu.cn]

The Withaphysalin C Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

November 2025

Abstract

Withaphysalin C, a naturally occurring 13,14-seco-steroid, belongs to the withanolide class of compounds and is a subject of growing interest due to its potential therapeutic properties. Understanding its biosynthesis is crucial for ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It is important to note that while significant progress has been made in elucidating the general withanolide and physalin biosynthetic pathways, the specific enzymatic steps leading to this compound are yet to be fully characterized. This document synthesizes the available evidence to propose a putative pathway, details relevant experimental protocols, and presents key data to guide future research in this area.

Introduction

Withanolides are a diverse group of C28 steroidal lactones primarily found in plants of the Solanaceae family. Their complex structures and wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects, have made them a focal point of natural product research. This compound is a unique withanolide characterized by a cleaved C13-C14 bond in its steroidal backbone, classifying it as a 13,14-seco-steroid. This structural feature is believed to arise from the oxidative modification of a withanolide precursor. Current research suggests that withaphysalins, including this compound, are key intermediates in the biosynthesis of physalins, a related class of highly rearranged ergostane-type steroids with significant biological activities. The elucidation of the this compound biosynthetic pathway is therefore a critical step towards understanding the broader metabolic network of these valuable compounds and for developing biotechnological production platforms.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound is believed to originate from the well-established isoprenoid pathway, leading to the formation of sterol precursors. These precursors then undergo a series of modifications catalyzed by a suite of enzymes, primarily from the cytochrome P450 superfamily, to yield the withanolide scaffold. The final, and most defining, step in the formation of this compound is the cleavage of the C13-C14 bond of a putative withanolide intermediate.

The proposed pathway can be divided into three main stages:

Stage 1: Formation of the Withanolide Backbone. This stage is shared with the biosynthesis of other withanolides and involves the cyclization of 2,3-oxidosqualene to cycloartenol, followed by a series of desaturations, hydroxylations, and epoxidations.

Stage 2: Oxidative Modifications of the Withanolide Scaffold. A series of cytochrome P450 monooxygenases (CYPs) and other enzymes modify the basic withanolide structure. These modifications are crucial for the diversification of withanolides.

Stage 3: C13-C14 Bond Cleavage to form this compound. This is the key hypothetical step that distinguishes the biosynthesis of this compound. The exact enzymatic mechanism for this seco-steroid formation is currently unknown but is likely catalyzed by a specialized cytochrome P450 enzyme.

Below is a diagrammatic representation of the proposed pathway.

Key Enzymes in the Broader Withanolide/Physalin Pathway

While the specific enzymes for this compound biosynthesis are yet to be confirmed, research on the broader withanolide and physalin pathways in Withania somnifera and Physalis species has identified several key enzyme families. These are strong candidates for involvement in the biosynthesis of this compound.

| Enzyme Class | Gene/Enzyme Name | Proposed Function in Withanolide/Physalin Biosynthesis | Plant Source | Reference |

| Cytochrome P450 | CYP87G1 | Hydroxylation/Oxidation of the sterol side chain | Withania somnifera | [1] |

| CYP749B2 | Lactone ring formation | Withania somnifera | [1] | |

| CYP88C7 | A-ring modification | Withania somnifera | [1] | |

| CYP88C10 | A-ring modification | Withania somnifera | [1] | |

| Candidate P450s | Later-stage oxidations in physalin biosynthesis | Physalis angulata | [2][3] | |

| Sulfotransferase | SULF1 | A-ring modification | Withania somnifera | [1] |

| Short-chain Dehydrogenase/Reductase | SDH2 | Lactone ring formation | Withania somnifera | [1] |

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the identification and characterization of enzymes involved in the this compound biosynthetic pathway.

Identification of Candidate Genes via Transcriptome Analysis

A common strategy to identify candidate biosynthetic genes is to compare the transcriptomes of plant tissues with high and low concentrations of the target compound.

Protocol:

-

Plant Material: Collect tissues from a Physalis species known to produce this compound. Separate tissues that are likely to have high (e.g., leaves, calyces) and low (e.g., roots, stems) concentrations of the compound.

-

RNA Extraction: Extract total RNA from the different tissues using a suitable kit or a TRIzol-based method.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina).

-

Bioinformatic Analysis: Assemble the transcriptome de novo or by mapping to a reference genome if available. Perform differential gene expression analysis to identify transcripts that are significantly upregulated in the high-withaphysalin C tissues.

-

Candidate Gene Selection: Annotate the differentially expressed genes. Focus on gene families known to be involved in secondary metabolism, particularly cytochrome P450s, reductases, and transferases.

Heterologous Expression and in vitro Enzyme Assays

Candidate genes can be functionally characterized by expressing them in a heterologous host and performing in vitro enzyme assays with putative substrates.

Protocol:

-

Gene Cloning and Expression: Clone the full-length coding sequence of the candidate gene into an appropriate expression vector (e.g., for E. coli or S. cerevisiae). Transform the vector into the chosen host and induce protein expression.

-

Microsome Isolation (for P450s): If expressing a membrane-bound P450 in yeast, prepare microsomes from the induced yeast culture by differential centrifugation.

-

in vitro Enzyme Assay:

-

Prepare a reaction mixture containing the microsomes (or purified enzyme), a putative withanolide substrate, and necessary cofactors (e.g., NADPH for P450s).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Analyze the reaction products by LC-MS/MS to identify the formation of this compound or other modified withanolides.

Analytical Methods for this compound Detection

Accurate and sensitive detection of this compound and its potential precursors is essential for pathway elucidation.

LC-MS/MS Method:

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with water and acetonitrile, both often containing a small amount of formic acid to improve ionization, is effective for separating withanolides.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of withanolides. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high sensitivity and selectivity for quantification. For structural elucidation, a high-resolution mass spectrometer such as a Q-TOF is recommended.

Quantitative Data

As of the date of this publication, specific quantitative data for the enzymes directly involved in this compound biosynthesis are not available in the public domain. Research has primarily focused on the qualitative identification of pathway intermediates and candidate genes. Future work should aim to determine the kinetic parameters (Km, kcat) of the responsible enzymes and to quantify the metabolic flux through the pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound is an intriguing area of plant biochemistry with significant implications for the production of valuable pharmaceuticals. While the complete pathway remains to be fully elucidated, the current body of research provides a strong foundation for future investigations. The proposed putative pathway, originating from the general withanolide pathway and culminating in a key C13-C14 bond cleavage event, offers a clear roadmap for researchers.

Future efforts should be directed towards:

-

Functional Characterization of Candidate Genes: The candidate P450s identified in Physalis species should be heterologously expressed and their activity towards various withanolide substrates should be tested to pinpoint the enzyme responsible for this compound formation.

-

Structural Elucidation of Intermediates: Detailed metabolic profiling of Physalis species may reveal the direct precursor to this compound and other pathway intermediates.

-

Reconstitution of the Pathway: Once the key enzymes are identified, the entire pathway could be reconstituted in a heterologous host like yeast or Nicotiana benthamiana for sustainable production of this compound.

The in-depth understanding of the this compound biosynthesis pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for the metabolic engineering of plants and microorganisms for the enhanced production of this and other medicinally important withanolides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of P450 Candidates Associated with the Biosynthesis of Physalin-Class Compounds in Physalis angulata - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Machinery of Withaphysalin Biosynthesis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalins, a class of C28 steroidal lactones primarily isolated from plants of the Physalis genus, have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. The intricate chemical structures of withaphysalins suggest a complex biosynthetic pathway, which is an area of active research. Understanding the enzymes that catalyze the formation of these valuable secondary metabolites is crucial for developing biotechnological production platforms and for enabling the synthesis of novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge on the enzymes involved in withaphysalin biosynthesis, drawing from the latest research on their precursor pathway, the withanolide biosynthesis.

The Withanolide Biosynthetic Pathway: The Foundation for Withaphysalins

Current scientific consensus indicates that withaphysalins are biosynthetically derived from withanolides. The pathway to withanolides originates from the sterol biosynthesis pathway, diverging at the level of 24-methylenecholesterol.[1] A series of oxidative reactions, catalyzed by a suite of enzymes, modifies the sterol scaffold to produce the characteristic withanolide structure. The subsequent conversion of withanolides to withaphysalins involves further enzymatic modifications, although the precise sequence and the specific enzymes for these latter steps are still under investigation.

The key enzyme families implicated in the biosynthesis of the withanolide core structure, and by extension, the withaphysalin backbone, include:

-

Cytochrome P450 Monooxygenases (CYPs): These heme-thiolate proteins are responsible for a wide range of oxidative reactions, including hydroxylation, epoxidation, and carbon-carbon bond cleavage, which are critical for the structural diversification of withanolides.

-

Dehydrogenases: These enzymes catalyze the oxidation of hydroxyl groups to ketones, another key feature in the withanolide structure.

-

Transferases (e.g., Glycosyltransferases, Sulfotransferases): These enzymes are involved in the "tailoring" of the withanolide scaffold, adding sugar moieties or sulfate groups that can alter the solubility, stability, and bioactivity of the final compound.

Key Enzymes in the Withanolide Biosynthetic Pathway

While the complete enzymatic cascade for withaphysalin biosynthesis is yet to be fully elucidated, research on the biosynthesis of withanolides in model plants like Withania somnifera has identified several key enzymes that are likely involved in the formation of withaphysalin precursors.

| Enzyme Family | Specific Enzyme(s) | Proposed Function in Withanolide Biosynthesis | Reference |

| Cytochrome P450s | CYP87G1, CYP749B2 | Formation of the lactone ring on the sterol side chain. | [2] |

| CYP88C7, CYP88C10 | Generation of the characteristic A-ring structure, including the C1 ketone and C2-C3 unsaturation. | [2] | |

| WsCYP71B35 | Catalyzes product formation with various withanolides (withaferin A, withanolide A, withanolide B) and withanoside IV as substrates. | [3] | |

| Dehydrogenases | Short-chain dehydrogenase (SDH2) | Works in conjunction with CYPs to form the lactone ring. | [2] |

| Transferases | Sulfotransferase (SULF1) | Involved in the formation of the A-ring structure of withanolides. | [2] |

| Glycosyltransferases (GTs) | Proposed to be involved in the glycosylation of withanolides to form withanosides, which could be precursors to certain withaphysalins. | [4] |

Note: The direct enzymatic evidence for the conversion of specific withanolides to specific withaphysalins is still limited. The enzymes listed above are primarily characterized for their roles in withanolide biosynthesis, which provides the foundational scaffolds for withaphysalins.

Proposed Biosynthetic Pathway and Experimental Workflows

The biosynthesis of withaphysalins is a multi-step process that begins with the cyclization of 2,3-oxidosqualene. The resulting sterol intermediate is then subjected to a series of modifications by the enzymes mentioned above. The following diagrams illustrate the proposed overall biosynthetic pathway and a general workflow for the identification and characterization of the enzymes involved.

Caption: Proposed biosynthetic pathway from 2,3-oxidosqualene to withaphysalins.

Caption: General experimental workflow for enzyme characterization.

Experimental Protocols

Detailed experimental protocols are essential for the successful characterization of biosynthetic enzymes. While specific parameters often require optimization, the following sections outline the general methodologies employed in withaphysalin and withanolide biosynthesis research.

Metabolite Extraction and Analysis by UPLC-MS/MS

Objective: To identify and quantify withaphysalins and related metabolites in plant tissues.

Protocol Outline:

-

Sample Preparation: Flash-freeze plant material (e.g., leaves, calyces) in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with a suitable solvent, such as methanol or a chloroform:methanol mixture.[5] Ultrasonication or shaking can be used to improve extraction efficiency.

-

Cleanup: Centrifuge the extract to pellet debris. The supernatant may be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

-

UPLC-MS/MS Analysis:

-

Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 × 50 mm, 1.7 µm), is commonly used.[6]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.[6]

-

Gradient Example: A linear gradient from 10% to 95% B over several minutes.[6]

-

Mass Spectrometry: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is used. Detection is often performed in positive or negative ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification.[6]

-

MS/MS Transitions: For quantification, specific precursor-to-product ion transitions for each target withaphysalin are monitored. For example, for physalin A, a transition of m/z 525.1 → 148.9 has been used.[6]

-

Heterologous Expression of Cytochrome P450 Enzymes in Yeast

Objective: To produce functional CYP enzymes for in vitro characterization.

Protocol Outline:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the candidate CYP gene and clone it into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).

-

Expression Induction: Grow the yeast culture in a selective medium to a desired optical density, then induce protein expression by adding galactose.

-

Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in an extraction buffer and lyse the cells, for example, by vortexing with glass beads.

-

Centrifugation: Perform a series of centrifugation steps to pellet cell debris and then to pellet the microsomal fraction, which contains the membrane-bound CYPs.

-

Microsome Resuspension: Resuspend the microsomal pellet in a storage buffer containing glycerol and store at -80°C.

In Vitro Enzyme Assays for Cytochrome P450s

Objective: To determine the catalytic activity and substrate specificity of a heterologously expressed CYP.

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). The mixture should contain the isolated microsomes (containing the CYP and its reductase partner), a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and the substrate (a putative withanolide precursor).

-

Initiation: Start the reaction by adding the substrate.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination: Stop the reaction by adding an organic solvent, such as ethyl acetate.

-

Product Extraction: Extract the products from the aqueous phase with the organic solvent.

-

Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis by LC-MS/MS to identify and quantify the reaction products.

Quantitative Data on Withaphysalin Biosynthesis

A significant challenge in the field of withaphysalin biosynthesis is the limited availability of quantitative data on enzyme kinetics, expression levels, and metabolite concentrations. While several studies have demonstrated changes in metabolite profiles upon genetic manipulation (e.g., gene silencing), they often report relative changes rather than absolute concentrations or detailed kinetic parameters (Km, Vmax). The following table summarizes the types of quantitative data that are crucial for a deeper understanding and for metabolic engineering efforts, though specific values are largely yet to be determined and published.

| Data Type | Description | Importance | Status of Availability |

| Enzyme Kinetics (Km, Vmax, kcat) | Michaelis constant (substrate affinity), maximum reaction velocity, and turnover number for each biosynthetic enzyme with its specific substrate(s). | Essential for understanding enzyme efficiency, identifying rate-limiting steps, and for building predictive metabolic models. | Largely unavailable for specific enzymes in the withaphysalin pathway. |

| Enzyme Expression Levels | Quantitative measurement of gene transcripts (e.g., via qRT-PCR) or protein abundance (e.g., via targeted proteomics) in different tissues and under various conditions. | Correlating enzyme presence with metabolite accumulation to validate gene function and understand regulatory mechanisms. | Some relative gene expression data is available, but absolute quantification is rare.[7] |

| Metabolite Concentrations | Absolute quantification of withaphysalin precursors, intermediates, and final products in different plant tissues and developmental stages. | Provides a direct measure of pathway flux and the efficiency of enzymatic conversions. | Some studies report concentrations of major withanolides and withaphysalins in specific tissues, but comprehensive pathway-wide quantification is lacking.[5] |

Future Directions and Conclusion

The elucidation of the withaphysalin biosynthetic pathway is an exciting and rapidly evolving field. While significant progress has been made in identifying the upstream withanolide biosynthetic genes, the specific "tailoring" enzymes that convert withanolides into the diverse array of withaphysalins remain a key area for future research.

For researchers, scientists, and drug development professionals, the path forward will involve:

-

Functional Characterization of Candidate Genes: Systematic functional analysis of candidate CYPs, glycosyltransferases, and other modifying enzymes identified through transcriptomic and genomic studies of Physalis species.

-

In Vitro Reconstitution of the Pathway: Stepwise reconstitution of the biosynthetic pathway in heterologous systems (e.g., yeast, N. benthamiana) to unequivocally determine the function of each enzyme.

-

Quantitative Multi-Omics Analysis: Integrated analysis of transcriptomic, proteomic, and metabolomic data to build comprehensive models of the withaphysalin biosynthetic network.

The knowledge gained from these efforts will not only unravel the intricate biochemistry of these fascinating molecules but also pave the way for their sustainable production and the rational design of novel therapeutic agents.

References

- 1. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dynamics of withanolide biosynthesis in relation to temporal expression pattern of metabolic genes in Withania somnifera (L.) Dunal: a comparative study in two morpho-chemovariants - ProQuest [proquest.com]

- 6. A Rapid and Sensitive LC−MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynamics of withanolide biosynthesis in relation to temporal expression pattern of metabolic genes in Withania somnifera (L.) Dunal: a comparative study in two morpho-chemovariants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Withaphysalin C Derivatives and Analogues for Drug Development Professionals

Executive Summary

Withaphysalin C, a naturally occurring steroidal lactone belonging to the withanolide class, and its derivatives have emerged as promising candidates for therapeutic development, exhibiting a range of biological activities including potent anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives and analogues. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. While the isolation of these compounds from natural sources is well-documented, this guide also addresses the synthetic strategies for their modification, a crucial aspect for advancing these molecules through the drug development pipeline.

Introduction to Withaphysalins

Withaphysalins are a subgroup of withanolides, which are C28-steroidal lactones built on an ergostane framework. These compounds are predominantly isolated from plants of the Solanaceae family, such as various Physalis and Withania species. This compound and its analogues are characterized by a unique 13,14-seco-ergostane skeleton. The growing interest in these molecules stems from their significant pharmacological potential, particularly in the areas of oncology and inflammatory diseases.

Biological Activities and Structure-Activity Relationships

The primary biological activities of this compound derivatives and analogues are their anti-inflammatory and cytotoxic effects. The structure-activity relationship (SAR) studies suggest that the presence of an α,β-unsaturated ketone moiety in ring A and a 5β,6β-epoxide in ring B are important for their biological activity.

Anti-inflammatory Activity

This compound and its derivatives have been shown to exert significant anti-inflammatory effects. Their primary mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways.

Table 1: Anti-inflammatory Activity of this compound Derivatives and Analogues

| Compound | Assay System | Target/Endpoint | IC50 (µM) | Reference |

| 2,3-dihydro-withaphysalin C | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) Production | Not specified | [1] |

| Withaphysalin Analogue 2 | LPS-stimulated THP1-Dual cells | NF-κB activity | 3.01 | [2][3] |

| Withaphysalin Analogue 5 | LPS-stimulated THP1-Dual cells | NF-κB activity | ~10 | [2][3] |

| Withaphysalin Analogue 6 | LPS-stimulated THP1-Dual cells | NF-κB activity | ~12 | [2][3] |

| Withaphysalin Analogue 9 | LPS-stimulated THP1-Dual cells | NF-κB activity | ~13 | [2][3] |

| Withaphysalin Analogue 10 | LPS-stimulated THP1-Dual cells | NF-κB activity | ~5 | [2][3] |

| Withaphysalin Analogue 11 | LPS-stimulated THP1-Dual cells | NF-κB activity | ~13 | [2][3] |

| Withaphysalin Analogue 20 | LPS-stimulated THP1-Dual cells | NF-κB activity | ~13 | [2][3] |

Cytotoxic Activity

Several this compound analogues have demonstrated potent cytotoxic activity against a range of cancer cell lines. This has positioned them as potential leads for the development of novel anticancer agents.

Table 2: Cytotoxic Activity of this compound Derivatives and Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

| Withangulatin B | HONE-1, NUGC | 0.2 - 1.6 µg/mL | [4][5] |

| Physalin D | HONE-1, NUGC | 0.2 - 1.6 µg/mL | [4][5] |

| Physalin F | HONE-1, NUGC | 0.2 - 1.6 µg/mL | [4][5] |

| (18S)-O-methyl-withaphysalin F | MDA-MB-231 | 0.06 - 0.6 | [6] |

Signaling Pathways

The biological effects of this compound derivatives are mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB and STAT3 pathways, which are key regulators of inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound and its analogues have been shown to inhibit the activation of NF-κB. This is a crucial mechanism underlying their anti-inflammatory properties. The inhibition of NF-κB signaling leads to the downregulation of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.[1]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many types of cancer. Some withanolides have been shown to inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream signaling. This represents a key mechanism for their anticancer activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives

Detailed, step-by-step synthetic protocols for this compound derivatives are not extensively available in the public domain, as many of these compounds are isolated from natural sources. However, general synthetic strategies for withanolide modification can be adapted. A recent publication in Science Advances describes a scalable, divergent synthesis of withanolides which could provide a foundational approach.[7] The key steps often involve:

-

Isolation of a Precursor Withanolide: Start with a readily available withanolide, such as withaferin A, isolated from Withania somnifera.

-

Protection of Reactive Groups: Protect sensitive functional groups to allow for selective modification at other positions.

-

Core Structure Modification: Employ reactions such as epoxidation, allylic oxidation, and photochemical transformations to modify the steroidal backbone.

-

Side Chain Elaboration: Modify the lactone side chain to introduce diversity.

-

Deprotection and Purification: Remove protecting groups and purify the final derivatives using chromatographic techniques.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative or analogue and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Nitric Oxide (Griess) Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

-

Cell Culture: Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivative for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB transcription factor.

-

Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Treatment and Stimulation: Treat the transfected cells with the this compound derivative followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to detect the phosphorylation status of STAT3.

-

Cell Treatment: Treat cells with the this compound derivative and a STAT3 activator (e.g., IL-6).

-

Protein Extraction: Lyse the cells and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Future Directions and Conclusion

This compound derivatives and analogues represent a promising class of natural products with significant potential for the development of novel anti-inflammatory and anticancer therapies. The data summarized in this guide highlights their potent biological activities and sheds light on their mechanisms of action through the modulation of the NF-κB and STAT3 signaling pathways.

While the isolation and biological evaluation of these compounds are well-underway, a critical next step for their advancement as clinical candidates is the development of robust and scalable synthetic methodologies. The ability to synthetically access these complex molecules and their analogues will be paramount for comprehensive SAR studies, optimization of their pharmacological properties, and ultimately, for their translation into therapeutic agents. Further research should also focus on in vivo efficacy studies and detailed toxicological profiling to fully assess their therapeutic potential.

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchhub.com [researchhub.com]

- 6. broadpharm.com [broadpharm.com]

- 7. moffitt.org [moffitt.org]

Withaphysalin C: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Withanolides, a group of naturally occurring C28-steroidal lactones, are recognized for their diverse pharmacological activities. Among them, withaphysalins isolated from plants of the Physalis genus have demonstrated significant therapeutic potential. This document provides an in-depth technical guide on the anti-inflammatory properties of Withaphysalin C and its closely related analogues. It consolidates experimental findings on its mechanisms of action, presents quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the key signaling pathways involved. The evidence points to this compound and its derivatives as potent inhibitors of pro-inflammatory mediators and key signaling cascades, particularly the NF-κB and STAT3 pathways, marking them as promising candidates for the development of novel anti-inflammatory therapeutics.

Mechanism of Action

Experimental evidence indicates that the anti-inflammatory effects of withaphysalins are multifaceted, involving the suppression of inflammatory mediators, enzymes, and crucial signaling pathways. Studies on this compound analogues, such as 2,3-dihydro-withaphysalin C, have elucidated these mechanisms in cellular models of inflammation.

Inhibition of Pro-inflammatory Mediators and Enzymes

Withaphysalins effectively suppress the production of key molecules that drive the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW264.7 cells), these compounds significantly inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂)[1][2]. This inhibition is achieved by downregulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at both the mRNA and protein levels[1][2].

Furthermore, withaphysalins curtail the secretion of several pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[1][2][3][4].

Modulation of Key Signaling Pathways

The anti-inflammatory activity of withaphysalins is rooted in their ability to modulate critical intracellular signaling cascades that regulate the expression of inflammatory genes.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene induction. In unstimulated cells, NF-κB dimers (like p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is degraded, allowing the p65 subunit to translocate to the nucleus and initiate transcription of pro-inflammatory genes. Withaphysalins have been shown to suppress this critical step by inhibiting the nuclear translocation of the NF-κB p65 subunit[1][5].

-

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammation. Withaphysalins inhibit the phosphorylation of STAT3, preventing its activation and subsequent downstream signaling[1].

-

Heme Oxygenase-1 (HO-1) Upregulation: In addition to inhibiting pro-inflammatory pathways, withaphysalins have been observed to upregulate the expression of Heme Oxygenase-1 (HO-1), an enzyme known for its potent anti-inflammatory and cytoprotective effects[1].

-

MAPK Signaling Pathway Specificity: Interestingly, a study comparing 2,3-dihydro-withaphysalin C with Withaphysalin A found that while both compounds inhibited the NF-κB and STAT3 pathways, only Withaphysalin A suppressed the activation of Mitogen-Activated Protein Kinases (MAPKs)[1]. This suggests that 2,3-dihydro-withaphysalin C's anti-inflammatory action may be independent of the MAPK pathway, indicating a degree of selectivity in its mechanism[1].

Visualized Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the molecular interactions and experimental processes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Quantitative Data Presentation

The anti-inflammatory potency of this compound and related withanolides has been quantified in various in vitro assays. The data is summarized below.

Table 1: In Vitro Anti-inflammatory Activity of Withaphysalins from Physalis minima

| Compound ID | Cell Line | Assay | Parameter Measured | IC₅₀ (µM) | Reference |

| Physminin C | RAW264.7 | Griess Assay | Nitric Oxide (NO) Production | 3.5 | [6] |

| Withaphysalins (Pool) | THP1-Dual | NF-κB Reporter Assay | NF-κB Inhibition | 3.01 - 13.39 | [3][4] |

| Withaphysalins (Pool) | RAW264.7 | Griess Assay | Nitric Oxide (NO) Production | 3.91 - 18.46 | [2] |

Note: "Withaphysalins (Pool)" refers to a group of active withaphysalins isolated in the cited studies, for which a range of IC₅₀ values was reported.

Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the anti-inflammatory properties of this compound.

Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the evaluation of anti-inflammatory activity using lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well or 6-well plates at an appropriate density and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are pre-treated with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulation: Inflammation is induced by adding LPS (typically 1 µg/mL) to the culture medium. A negative control group (no LPS) is also maintained. The cells are then incubated for 18-24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay): 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. The absorbance is measured at 540 nm. A sodium nitrite standard curve is used for quantification.[6][7]

-

Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[3][4].

-

Western Blot Analysis: Cells are lysed to extract total protein. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, p65, p-STAT3, and a loading control (e.g., β-actin). Membranes are then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) system[1][6].

Protocol: NF-κB Reporter Gene Assay

This assay quantifies the inhibitory effect on the NF-κB transcription factor.

-

Cell Line: A stable human monocytic cell line (e.g., THP1-Dual™) engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter is used[3][4].

-

Procedure: Cells are seeded in a 96-well plate. They are pre-treated with this compound for 1 hour, followed by stimulation with LPS.

-

Measurement: After 24 hours of incubation, the supernatant is collected. The activity of the SEAP reporter protein is measured by adding a detection reagent (e.g., QUANTI-Blue™) and reading the absorbance at 620-650 nm[3][4]. The reduction in absorbance correlates with the inhibition of NF-κB activity.

Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to assess acute anti-inflammatory activity. While specific data for this compound in this model is not available in the provided results, this protocol outlines the general procedure.

-

Animals: Male Wistar rats or Swiss albino mice are used. Animals are fasted overnight before the experiment[8][9].

-

Compound Administration: Animals are divided into groups. The test group receives this compound orally or via intraperitoneal injection. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution (in saline) is injected into the sub-plantar region of the right hind paw of each animal[8][10][11].

-

Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer[8][11].

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Conclusion and Future Directions